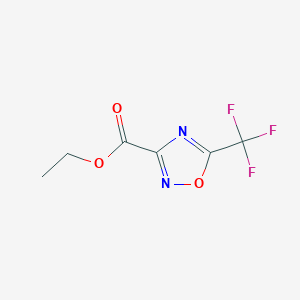

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate

Beschreibung

Table 1: Bond lengths and angles in the 1,2,4-oxadiazole core

The electronic structure is influenced by the electron-withdrawing -CF₃ and ester groups, which reduce electron density on the oxadiazole ring. Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 5.4–5.5 eV, indicating moderate reactivity . The trifluoromethyl group enhances lipophilicity, with a calculated dipole moment of 5.47–7.09 D, depending on solvent polarity .

Eigenschaften

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(14-11-3)6(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEPHDBPGSJKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676393 | |

| Record name | Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914773-13-0 | |

| Record name | Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoromethyl hydrazine, followed by cyclization in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate has been identified as a promising candidate for antimicrobial applications. Research indicates that derivatives of oxadiazoles exhibit significant antifungal properties. For instance, a study highlighted the effectiveness of oxadiazole derivatives in combating phytopathogenic fungi, demonstrating their potential as active ingredients in agrochemical formulations .

Radiosynthesis in Medicinal Chemistry

Recent advancements have shown that this compound can be utilized in the radiosynthesis of fluorinated compounds for imaging purposes. A notable study reported a novel method for incorporating fluorine-18 into the oxadiazole framework, which is crucial for developing radiopharmaceuticals used in positron emission tomography (PET). This method enhances the specificity and affinity of the resulting compounds towards certain biological targets .

Fungicides and Pest Control

The compound has garnered attention for its role as a fungicide. It is effective against various fungal pathogens that affect crops. The low application rates required for efficacy make it an environmentally friendly option for agricultural use. These compounds are noted for their systemic properties, allowing them to protect not only treated plants but also new growth .

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Trifluoromethyl vs. Methyl : The -CF₃ group increases lipophilicity (logP ~1.5 vs. ~0.8 for -CH₃) and resistance to metabolic oxidation, making the trifluoromethyl derivative more suitable for CNS-targeting drugs .

- Steric Effects : The tert-butyl substituent introduces steric bulk, reducing reactivity in nucleophilic substitutions compared to -CF₃ .

- Aromatic vs. Aliphatic Substituents : Phenyl groups enable π-π interactions in protein binding, whereas aliphatic substituents prioritize solubility .

Physicochemical Properties

- Thermal Stability : The trifluoromethyl derivative decomposes at ~220°C, comparable to ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (~210°C) but lower than tert-butyl analogues (>250°C) .

Biologische Aktivität

Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate, with the chemical formula CHFNO and a molecular weight of 210.11 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit various biological activities including cytotoxicity against cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring can induce apoptosis in cancer cells through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines :

- The compound has shown cytotoxic effects against human leukemia (CEM-13), breast adenocarcinoma (MCF-7), and melanoma (MEL-8) cell lines.

- In vitro assays revealed that it acts in a dose-dependent manner, with some derivatives exhibiting lower IC values than established chemotherapeutics like doxorubicin .

- Mechanism of Action :

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate, and how can purity be maximized?

Methodological Answer : A common approach involves cyclocondensation of carboxylic acid derivatives with amidoximes. For example:

- Step 1 : React a trifluoromethyl-substituted amidoxime with ethyl chlorooxoacetate in a polar aprotic solvent (e.g., DMF) at 80–110°C for 12–24 hours .

- Step 2 : Purify via silica gel chromatography (eluent: 10–30% ethyl acetate/hexane) to isolate the product. Combiflash systems improve reproducibility .

- Troubleshooting : Low yields may result from incomplete cyclization; monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (1:1.2 molar ratio of amidoxime to acylating agent) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.4–4.5 ppm, quartet) and oxadiazole ring protons (δ 8.2–8.5 ppm) .

- LC-MS/MS : Confirm molecular ion [M+H]⁺ (calc. for C₇H₆F₃N₂O₃: 235.04) and fragmentation patterns .

- IR : Strong C=O stretch (~1740 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood.

- First Aid :

- Inhalation : Move to fresh air; administer oxygen if needed .

- Skin Contact : Wash with soap/water for 15 minutes; avoid organic solvents that enhance absorption .

- Storage : Keep in a sealed container at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate electronic properties and bioactivity?

Methodological Answer :

- Electronic Effects : The -CF₃ group is electron-withdrawing, lowering the pKa of adjacent groups and enhancing metabolic stability. Use DFT calculations (e.g., Gaussian) to map electrostatic potentials .

- Bioactivity : In pesticidal studies, -CF₃ improves target binding (e.g., ryanodine receptors) by inducing conformational changes in proteins. Assay via fluorescence polarization or SPR .

Q. How can computational modeling predict reactivity of the oxadiazole ring?

Methodological Answer :

Q. How should researchers resolve contradictions in reported spectroscopic data?

Methodological Answer :

- Cross-Validation : Compare ¹³C NMR shifts across solvents (CDCl₃ vs. DMSO-d₆). For example, the ester carbonyl may shift from δ 165 ppm (CDCl₃) to δ 168 ppm (DMSO) due to hydrogen bonding .

- Crystallography : Solve the crystal structure via SHELXL (Mo-Kα radiation, 100 K) to unambiguously confirm bond lengths/angles .

Q. What methodologies assess the compound’s potential as a covalent enzyme inhibitor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.